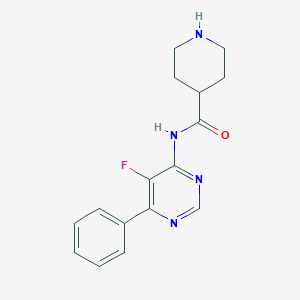

N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

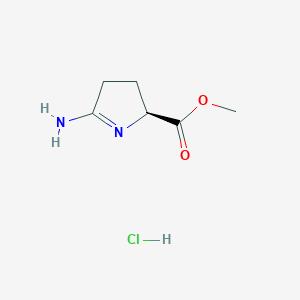

“N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is a chemical compound used in scientific research. Its applications range from drug development to studying biological processes. Piperidine, a heterocyclic moiety that has the molecular formula (CH2)5NH, is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Xin Guo et al. synthesized and tested in vitro 13 analogs of the original NCGC2955 hit . Three analogs inhibited CMV replication in infected human foreskin fibroblasts .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of six-membered rings that further comprise five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The use of amino-4-(1-piperidine) pyridine in the treatment of DLD-1 and HT29 cells down-regulates EMT .Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Research

This compound has shown promise in the field of anticancer research. Derivatives of the piperidine nucleus, which is part of this compound’s structure, have been utilized as anticancer agents . Specifically, piperidine derivatives have been evaluated for their ability to inhibit protein kinase B (Akt), a key player in cell proliferation and survival pathways often deregulated in cancer . The inhibition of Akt signaling is a potential therapeutic strategy in oncology, and compounds like N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide could be pivotal in the development of new anticancer drugs.

Antibacterial Activity

In the realm of antimicrobial research, piperidine derivatives have been synthesized and tested for their antibacterial properties. A study described the synthesis of novel N-substituted benzoxazole derivatives with a piperidine moiety and their subsequent evaluation against bacterial strains . Although the specific antibacterial efficacy of N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is not detailed, its structural relatives have shown potential in combating bacterial infections.

Enzyme Inhibition

The piperidine core is a common feature in inhibitors of various enzymes. For instance, N-benzylpiperidine benzisoxazole derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme target for Alzheimer’s disease treatment . The structural similarity suggests that N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide could be modified to target specific enzymes for therapeutic purposes.

Synthesis of Heterocyclic Compounds

In chemical synthesis, the piperidine ring is a versatile building block for creating complex heterocyclic compounds. It has been used in the synthesis of pyrido[2,3-d]pyrimidines, which exhibit a wide range of biological activities . The compound could serve as a precursor in the synthesis of new heterocyclic systems with potential pharmacological applications.

Pharmacological Applications

Piperidine derivatives are extensively used in pharmacology due to their diverse biological activities. They have been employed as antiviral, antimalarial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents . N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide could be explored for similar pharmacological uses, given its piperidine nucleus.

Material Science

While not directly related to material science, the piperidine nucleus’s role in drug discovery and its presence in various pharmaceuticals suggest that derivatives like N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide could influence the development of new materials with biological applications . For example, they could be used in the creation of drug delivery systems or bioactive coatings.

Wirkmechanismus

Target of Action

It is known that pyrimidine derivatives often exert their biological activity by inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives, which this compound is a part of, are known to inhibit protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Given its potential role as a protein kinase inhibitor, it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism .

Result of Action

As a potential protein kinase inhibitor, it may disrupt normal cellular processes such as cell growth, differentiation, migration, and metabolism .

Zukünftige Richtungen

The development of new drugs that overcome AMR problems is necessary . Heterocyclic compounds, especially those bearing Nitrogen, are ubiquitous in nature and in medicaments as well . They play important roles in the human body and have great biologic qualities . Therefore, the importance of piperidine nucleus in the field of drug discovery is undeniable .

Eigenschaften

IUPAC Name |

N-(5-fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O/c17-13-14(11-4-2-1-3-5-11)19-10-20-15(13)21-16(22)12-6-8-18-9-7-12/h1-5,10,12,18H,6-9H2,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWUMJMQMABZSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=NC(=C2F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)

![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)

![4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)

![2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2990274.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2990281.png)

![1-(1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)-2-chloropropan-1-one](/img/structure/B2990282.png)

![ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B2990284.png)